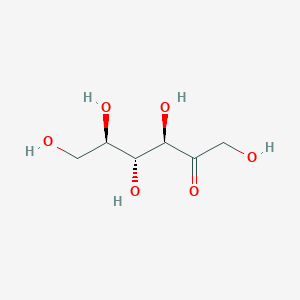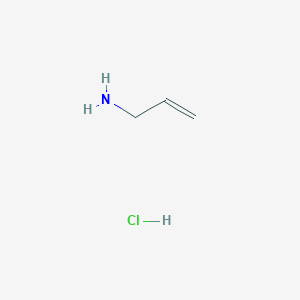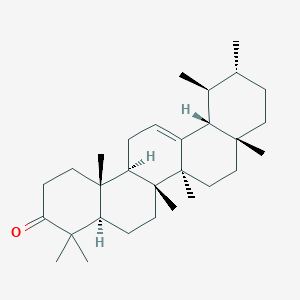![molecular formula C20H10O2 B196088 Benzo[a]pyrene-7,8-dione CAS No. 65199-11-3](/img/structure/B196088.png)
Benzo[a]pyrene-7,8-dione
Overview
Description
Benzo[a]pyrene-7,8-dione is an ortho-quinone resulting from the formal oxidation of both hydroxy groups of benzo[a]pyrene-cis-7,8-dihydrodiol. It is a metabolite of the widespread carcinogen benzo[a]pyrene, which is a polycyclic aromatic hydrocarbon. This compound is known for its genotoxic properties, meaning it can induce direct or indirect DNA damage, potentially leading to the formation of malignant tumors .
Mechanism of Action
Target of Action
Benzo[a]pyrene-7,8-dione (BPQ) primarily targets DNA and cytochrome P450 enzymes , specifically CYP1A1 and CYP1B1 . These enzymes play a central role in the metabolic activation of BPQ, which is essential for the formation of DNA adducts . The major adduct formed is a deoxyguanosine adduct .
Mode of Action
BPQ interacts with its targets through a series of metabolic activations. The intermediate BP-7,8-diol can be activated either to anti-BPDE by CYP1A1/CYP1B1 or to BP-7,8-dione by human aldo-keto reductases (AKR1A1, AKR1C1-AKR1C4) . This interaction results in the formation of highly reactive electrophilic intermediates that form DNA adducts by covalent binding .
Biochemical Pathways
BPQ is biotransformed by several enzymatic steps to its ultimate carcinogenic forms . The metabolic enzymes required for BPDE production are thought to be cytochrome P4501A1 and 1B1 (CYP1A1 and 1B1). These enzymes are highly inducible by polycyclic aromatic hydrocarbons (PAHs), such as 3-methylcholanthrene and BaP . The induction is directed by a ligand-activated transcriptional factor named aryl hydrocarbon receptor (AhR) .
Pharmacokinetics
The pharmacokinetics of BPQ is largely dependent on the activity of the cytochrome P450 enzymes. The enzymes CYP1A1 and CYP1B1 play a key role in the metabolism of BPQ . These enzymes are strongly induced by many different chemical agents, including 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which binds to the aryl hydrocarbon receptor (AhR) . Therefore, AhR activators have the potential to aggravate the toxicity of BPQ through the induction of CYP1A1 .
Result of Action
The result of BPQ’s action is the formation of DNA adducts, which are highly reactive electrophilic intermediates that form DNA adducts by covalent binding . The major adduct formed is a deoxyguanosine adduct . This can lead to DNA damage and potentially contribute to carcinogenesis .
Action Environment
The action of BPQ is influenced by environmental factors. BPQ is a well-researched precarcinogen found in cigarette smoke, cooked food, and various combustion gases, such as vehicle exhausts . The presence of these environmental pollutants can enhance the metabolic enzyme expression of BPQ by binding to AhR as a ligand and acquiring mutagenicity .
Biochemical Analysis
Biochemical Properties
BPQ has been shown to form covalently bonded adducts with DNA, with the major adduct formed being a deoxyguanosine adduct . This interaction between BPQ and DNA molecules has been investigated via first-principles calculations .
Cellular Effects
The effects of BPQ on cells are largely due to its interactions with DNA. The formation of covalently bonded adducts with DNA can lead to mutations and other genetic alterations, which can in turn affect various cellular processes .
Molecular Mechanism
The molecular mechanism of action of BPQ involves the formation of covalently bonded adducts with DNA. This is catalyzed by dihydrodiol dehydrogenase (DD), an enzyme that has been shown to oxidize BPQ in rat liver cells .
Temporal Effects in Laboratory Settings
The effects of BPQ on cells can change over time. For example, in studies with isolated rat hepatocytes, the formation of BPQ was observed to occur over a period of 0-20 minutes at 37°C .
Metabolic Pathways
BPQ is involved in the metabolic pathway of benzo[a]pyrene. It is produced from the oxidation of benzo[a]pyrene-7,8-dihydrodiol by the enzyme dihydrodiol dehydrogenase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[a]pyrene-7,8-dione is typically synthesized through the oxidation of benzo[a]pyrene-cis-7,8-dihydrodiol. This oxidation can be catalyzed by enzymes such as dihydrodiol dehydrogenase in the presence of cofactors like NADP+ . The reaction conditions often involve the use of fortified rat liver S100 fractions to facilitate the oxidation process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound is generally produced in research laboratories for scientific studies. The production involves controlled enzymatic reactions to ensure the purity and yield of the compound.
Types of Reactions:
Reduction: The compound can be reduced back to its hydroquinone form under certain conditions.
Substitution: It can form covalent adducts with DNA, particularly with deoxyguanosine, through substitution reactions.
Common Reagents and Conditions:
Oxidation: Enzymes like cytochrome P450 and epoxide hydrolase are commonly involved in the oxidation processes.
Reduction: Reducing agents such as sodium borohydride can be used to convert this compound back to its hydroquinone form.
Substitution: The formation of DNA adducts typically occurs in the presence of DNA and under physiological conditions.
Major Products:
Oxidation: Reactive oxygen species and other oxidative metabolites.
Reduction: Benzo[a]pyrene-cis-7,8-dihydrodiol.
Substitution: DNA adducts, primarily with deoxyguanosine.
Scientific Research Applications
Benzo[a]pyrene-7,8-dione has several applications in scientific research:
Comparison with Similar Compounds
Benzo[a]pyrene: The parent compound from which benzo[a]pyrene-7,8-dione is derived.
Benzo[a]pyrene-cis-7,8-dihydrodiol: The immediate precursor in the metabolic pathway.
Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide: Another metabolite with genotoxic properties.
Uniqueness: this compound is unique due to its ortho-quinone structure, which allows it to participate in redox cycling and generate reactive oxygen species. This property distinguishes it from other metabolites of benzo[a]pyrene, which may not have the same level of oxidative potential .
Properties
IUPAC Name |
benzo[a]pyrene-7,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYMJHJFLJAFNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(=O)C5=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50215501 | |
| Record name | Benzo(a)pyrene-7,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65199-11-3 | |
| Record name | Benzo[a]pyrene-7,8-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65199-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(a)pyrene-7,8-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065199113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrene-7,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZO(A)PYRENE-7,8-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V4WNR6N7H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Benzo[a]pyrene-7,8-dione a concern for human health?
A1: this compound (BP-7,8-dione) is a reactive metabolite formed during the body’s attempt to detoxify benzo[a]pyrene, a common environmental pollutant found in tobacco smoke and other combustion products. It raises concerns because it can cause damage to DNA [, , , , ], potentially leading to cancer.
Q2: How does BP-7,8-dione interact with DNA?
A2: BP-7,8-dione primarily forms adducts with deoxyguanosine, a building block of DNA [, , , , ]. This interaction disrupts DNA structure and function, potentially leading to mutations.
Q3: Beyond direct DNA interaction, what are other mechanisms of BP-7,8-dione toxicity?
A3: BP-7,8-dione can generate reactive oxygen species (ROS) through redox cycling [, , , , ]. ROS are highly reactive molecules that can damage various cellular components, including DNA, proteins, and lipids, contributing to its overall toxicity.
Q4: What are the implications of BP-7,8-dione inducing CYP1A1?
A4: BP-7,8-dione can activate the aryl hydrocarbon receptor (AhR), which translocates to the nucleus and induces the expression of CYP1A1 [, ]. This induction is concerning because CYP1A1 is involved in the metabolic activation of polycyclic aromatic hydrocarbons (PAHs), potentially creating a dangerous cycle of further PAH activation and toxicity.
Q5: What is the molecular formula and weight of this compound?
A5: While not explicitly provided in the abstracts, based on its structure, this compound has a molecular formula of C20H10O2 and a molecular weight of 282.3 g/mol.
A5: The provided abstracts primarily focus on the biological interactions and metabolic fate of this compound. Information regarding its material compatibility and stability under various conditions is not discussed.
A5: The provided abstracts do not discuss any catalytic properties or applications of this compound. It is primarily studied as a metabolite and a toxicological agent.
Q6: How has computational chemistry been used to understand BP-7,8-dione's interactions?
A8: Computational studies using density functional theory (DFT) have been used to model the conformation of adducts formed between BP-7,8-dione and DNA components [, , ]. This helps researchers visualize and understand the specific interactions between the molecule and DNA.
Q7: How does the structure of BP-7,8-dione contribute to its reactivity?
A10: The presence of the o-quinone moiety in BP-7,8-dione makes it highly electrophilic []. This allows it to readily react with nucleophilic sites on DNA bases, forming adducts.
A7: The abstracts primarily focus on the biological effects of BP-7,8-dione and do not discuss its stability under various conditions or strategies for its formulation.
Q8: What is known about the metabolism of BP-7,8-dione in human lung cells?
A13: Research shows that BP-7,8-dione undergoes various metabolic transformations in human lung cells []. These include conjugation with glutathione and N-acetyl-L-cysteine, reduction to the catechol followed by phase II conjugation, monohydroxylation, and even the formation of an adenine adduct.
Q9: What cell lines have been used to study the effects of BP-7,8-dione?
A14: Researchers have used various human cell lines to study the biological effects of BP-7,8-dione, including human lung adenocarcinoma A549 cells [, , ], human bronchoalveolar H358 cells [, , , ], immortalized human bronchial epithelial HBEC-KT cells [, ], and human breast carcinoma MCF-7 cells [, ]. These studies help elucidate the mechanisms of BP-7,8-dione’s toxicity in different cellular contexts.
Q10: Have any animal models been used to study BP-7,8-dione?
A15: While the provided abstracts focus primarily on in vitro studies, rat models have been used to investigate the metabolism and disposition of BP-7,8-dione []. Further research using animal models can provide valuable insights into its long-term effects and carcinogenic potential in vivo.
A10: Specific information about resistance mechanisms to BP-7,8-dione and cross-resistance with other compounds is not discussed in the provided abstracts.
Q11: What are the main toxicological concerns related to BP-7,8-dione?
A17: Research indicates that BP-7,8-dione is genotoxic and cytotoxic [, , , , , , , ]. It can induce DNA strand breaks, form DNA adducts, and generate reactive oxygen species, all of which can contribute to cancer development.
A11: The provided abstracts focus on the mechanisms and consequences of BP-7,8-dione exposure and do not delve into drug delivery or targeting strategies.
Q12: What analytical techniques are used to study BP-7,8-dione and its metabolites?
A20: Several analytical techniques are employed to study BP-7,8-dione, including high-performance liquid chromatography (HPLC) [, , , , , ], ultraviolet-radioactivity monitoring (RAM) [], mass spectrometry (MS) [, ], liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, ], and electron paramagnetic resonance (EPR) spectroscopy []. These techniques allow researchers to identify, quantify, and characterize BP-7,8-dione and its metabolites in various biological samples.
A12: The provided abstracts primarily focus on the biological effects of BP-7,8-dione. Information about its environmental impact and degradation pathways is not discussed.
A12: The provided abstracts do not provide specific information on the dissolution rate or solubility of BP-7,8-dione in different media.
A12: While the abstracts mention using various analytical techniques, specific details about the validation of these methods for BP-7,8-dione analysis are not discussed.
A12: Information regarding quality control and assurance measures for BP-7,8-dione research is not included in the provided abstracts.
A12: The potential immunogenicity and immunological responses induced by BP-7,8-dione are not discussed in the provided abstracts.
A12: Information on the interactions of BP-7,8-dione with drug transporters is not available in the provided abstracts.
Q13: Does BP-7,8-dione interact with drug-metabolizing enzymes?
A27: Yes, research indicates that BP-7,8-dione can induce the expression of CYP1A1, a key enzyme involved in the metabolism of xenobiotics, including PAHs [, ]. This induction could potentially alter the metabolism of other drugs and xenobiotics.
A13: The provided abstracts focus on the toxic effects of BP-7,8-dione and do not discuss its biocompatibility or biodegradability.
A13: The provided abstracts do not focus on alternatives or substitutes for BP-7,8-dione.
A13: Strategies for recycling and waste management specific to BP-7,8-dione are not mentioned in the provided abstracts.
A13: The provided abstracts do not discuss specific research infrastructure or resources for studying BP-7,8-dione.
Q14: What fields of research converge in the study of BP-7,8-dione?
A33: The study of BP-7,8-dione involves a multidisciplinary approach, bringing together researchers from toxicology, biochemistry, molecular biology, and analytical chemistry []. This convergence is essential to fully understand the compound's formation, metabolism, interactions, and biological effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















